MEGA-10 (N-Decanoyl-N-methylglucamine, CAS 85261-20-7) is a high-purity, non-ionic amphiphilic detergent defined by its hydrophobic decanoyl (C10) chain and hydrophilic sugar-based headgroup, making it a critical procurement choice for structural biology and membrane protein workflows . Unlike harsh ionic surfactants that irreversibly denature targets, MEGA-10 gently replaces native lipids to solubilize integral membrane proteins while preserving their native biological activity and intramolecular interactions . With a low critical micelle concentration (CMC) of approximately 4.88 mM, it provides an optimal balance of strong solubilization power and micellar stability at low working concentrations . Furthermore, its lack of aromatic structures renders it highly transparent in the UV region, ensuring seamless compatibility with downstream analytical techniques . Buyers should prioritize MEGA-10 when workflows demand a non-denaturing, highly efficient, and analytically transparent detergent for crystallization, cryo-EM, or liposome reconstitution.
Substituting MEGA-10 with generic alternatives or closely related analogs introduces severe workflow inefficiencies and analytical blind spots that compromise structural biology outcomes. Utilizing shorter-chain analogs like MEGA-8 or MEGA-9 drastically alters micellar thermodynamics, requiring up to a 10-fold increase in detergent concentration to achieve stable micelles, which unnecessarily inflates reagent costs and interferes with delicate crystallization lattices[1]. Conversely, deploying common non-ionic substitutes such as Triton X-100 introduces aromatic rings into the buffer, generating massive background interference at 280 nm that masks protein signals during spectrophotometric quantification. Finally, substituting with inexpensive ionic detergents like SDS causes irreversible protein denaturation, completely invalidating downstream functional assays and high-resolution imaging efforts . Procurement decisions must prioritize MEGA-10 when the precise balance of low CMC, UV transparency, and non-denaturing solubilization is required.
Thermodynamic profiling of the alkylmethylglucamide series demonstrates that the C10 chain of MEGA-10 provides superior micellar stability, directly translating to lower required working concentrations. At 25°C, MEGA-10 exhibits a critical micelle concentration (CMC) of 4.88 mM, whereas its shorter-chain analogs MEGA-9 and MEGA-8 require 16.0 mM and 51.3 mM, respectively, to initiate micelle formation [1]. This significant reduction is driven by a favorable free energy change for transfer to a micellar environment of -740 cal/mol per -CH2- group [1].
| Evidence Dimension | Critical Micelle Concentration (CMC) at 25°C |
| Target Compound Data | MEGA-10 (4.88 mM) |
| Comparator Or Baseline | MEGA-8 (51.3 mM) and MEGA-9 (16.0 mM) |
| Quantified Difference | >3-fold lower CMC than MEGA-9 and >10-fold lower than MEGA-8 |
| Conditions | Aqueous saline buffer with ANS fluorescent probe at 25°C |
Procuring MEGA-10 allows laboratories to achieve stable protein-detergent complexes using significantly less reagent, reducing both procurement costs and background interference in sensitive structural assays.
Accurate quantification of extracted membrane proteins relies heavily on UV absorbance at 280 nm, a process easily disrupted by detergent background noise. Common polyoxyethylene detergents containing phenyl rings, such as Triton X-100, exhibit high intrinsic UV absorbance that severely interferes with these measurements . In contrast, MEGA-10 is composed entirely of an aliphatic decanoyl chain and a sugar-derived headgroup, lacking any aromatic structures . This structural absence of UV-absorbing moieties ensures that MEGA-10 remains optically transparent in the UV region .
| Evidence Dimension | UV Absorbance Interference at 280 nm |
| Target Compound Data | MEGA-10 (Optically transparent / minimal baseline interference) |
| Comparator Or Baseline | Triton X-100 (High intrinsic UV absorbance due to aromatic ring) |
| Quantified Difference | Complete elimination of aromatic-induced background noise at 280 nm |
| Conditions | Spectrophotometric monitoring of proteins at 280 nm |
Selecting MEGA-10 eliminates the need for costly and time-consuming detergent-removal steps or complex baseline corrections prior to optical protein quantification.
When formulating complex lysis buffers, the interaction efficiency between non-ionic and anionic surfactants dictates the overall solubilization power. Surface tension measurements of mixed systems combining sodium dodecyl sulfate (SDS) with MEGA detergents reveal a marked synergism, characterized by a negative deviation from ideal mixing [1]. The extent of this synergistic surface tension reduction increases with the alkyl chain length, reaching its maximum with MEGA-10 compared to MEGA-8 and MEGA-9[1].
| Evidence Dimension | Synergism in surface tension reduction (negative deviation from ideal mixing) |
| Target Compound Data | MEGA-10 + SDS mixture (Maximum synergistic reduction) |
| Comparator Or Baseline | MEGA-8 + SDS and MEGA-9 + SDS mixtures (Lower synergism) |
| Quantified Difference | Highest extent of synergism and lowest minimum surface tension at CMC among the tested series |
| Conditions | Wilhelmy method surface tension measurement in water at 30°C |
For industrial formulation of mixed-surfactant lysis buffers, MEGA-10 provides the most efficient synergistic interaction with anionic detergents, enabling highly effective solubilization at reduced total chemical loads.
Driven by its low CMC and non-denaturing properties, MEGA-10 is a premier choice for high-resolution structural biology. Its ability to form stable, well-defined mixed micelles at low concentrations mimics the native lipid milieu, promoting ordered crystal lattice formation and ensuring monodisperse particle distribution for cryo-EM without introducing excessive background noise .
Because MEGA-10 lacks aromatic rings and remains completely transparent at 280 nm, it is the optimal detergent for workflows requiring direct UV-based quantification of extracted proteins. This allows researchers to seamlessly transition from extraction to quantification without the mandatory detergent-exchange steps required when using Triton X-100 .
MEGA-10's specific thermodynamic profile and ease of removal via dialysis make it highly effective for reconstituting sensitive transport proteins. It is routinely used to solubilize and functionally reconstitute targets like amino acid transporters and the melibiose transport carrier into artificial phospholipid membranes without sacrificing biological activity.